3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone
Description
3-[4-Allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core linked to a 1,2,4-triazole ring substituted with allyl and allylsulfanyl groups. Key structural attributes include:
This compound belongs to a class of triazole-pyridinone hybrids, which are of interest in medicinal chemistry due to their antiviral, antifungal, and pesticidal potentials.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-prop-2-enyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4OS/c1-3-9-26-18(23-24-20(26)28-11-4-2)16-6-5-10-25(19(16)27)13-14-7-8-15(21)12-17(14)22/h3-8,10,12H,1-2,9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJLELLKAPSWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC=C)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H18Cl2N4OS
- CAS Number : 338775-75-0
- Molecular Weight : 426.43 g/mol
The biological activity of this compound is primarily attributed to its structural components:
- Triazole Moiety : Known for antifungal and antibacterial properties, the triazole ring can inhibit fungal cytochrome P450 enzymes.
- Pyridinone Structure : This structure is associated with various pharmacological activities, including anti-inflammatory and analgesic effects.
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
- Gram-positive bacteria : Exhibited moderate to strong activity against Staphylococcus aureus.
- Gram-negative bacteria : Showed effectiveness against Escherichia coli and Pseudomonas aeruginosa.
Antifungal Activity
The presence of the triazole group enhances the compound's ability to combat fungal infections. In vitro studies suggest effective inhibition against common fungal pathogens such as Candida albicans.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : It may serve as a candidate for treating Alzheimer's disease by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy
- Enzyme Inhibition Assessment
- Comparative Analysis with Other Compounds
Data Tables
| Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | 32 | N/A |
| Escherichia coli | 32 | N/A |
| Acetylcholinesterase | N/A | 15 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous derivatives, focusing on substituents, physicochemical properties, and bioactivity.
Key Observations:
Synthetic Efficiency :
- Yields for triazole derivatives vary widely. For example, compound 6c in achieved an 83% yield with pyridin-2-yl substituents, while 6b yielded only 50% under similar conditions . The target compound’s synthesis efficiency is unspecified but likely depends on optimized coupling of the allylsulfanyl group.
Biological Implications: Triazole-pyridinone hybrids (e.g., ) exhibit antiviral activity, suggesting the target compound may share similar mechanisms, though direct data are lacking . Molecular docking studies () indicate that sulfur-containing triazoles interact strongly with biological targets, supporting the relevance of the allylsulfanyl moiety .
Q & A
Q. What mechanisms underlie its enzyme inhibition, and how are kinetic parameters determined?
- Mechanistic Study : Conduct Lineweaver-Burk plots to identify inhibition type (competitive/uncompetitive). For time-dependent inhibition, pre-incubate enzyme with compound and measure residual activity .
Q. How can pharmacophore models guide the design of analogs with improved potency?
Q. What strategies address reproducibility issues in scaled-up synthesis?
- Process Optimization : Use flow chemistry for consistent mixing and temperature control. Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Yield improvements (>80%) require strict control of allyl halide purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
